

CCG 203769: A Potent and Selective RGS4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCG 203769

Cat. No.: B2653741

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A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **CCG 203769**, a selective inhibitor of Regulator of G-protein Signaling 4 (RGS4). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

CCG 203769 is a small molecule inhibitor with the following chemical characteristics:

Property	Value
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂ S[1]
Molecular Weight	202.27 g/mol [1]
CAS Number	410074-60-1[1]
SMILES	O=C(N1CCCC)N(CC)SC1=O[1]
Appearance	Liquid (Colorless to light yellow)[1]

Biological Activity and Selectivity

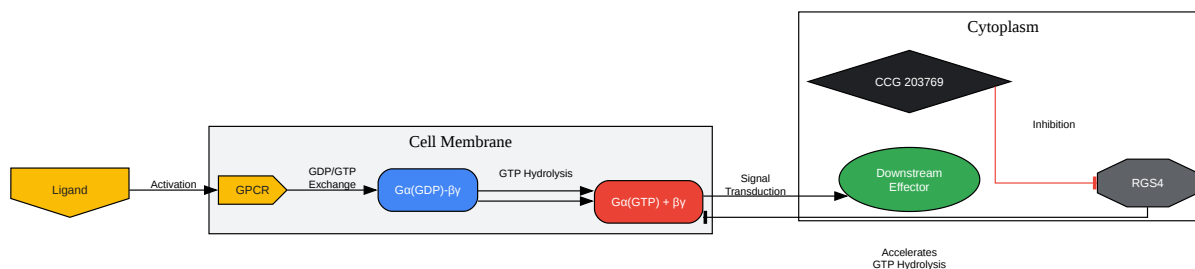
CCG 203769 is a highly potent and selective inhibitor of RGS4. It functions by blocking the protein-protein interaction between RGS4 and the Gαo subunit.^[1] The inhibitory activity of **CCG 203769** has been quantified against various RGS proteins and other enzymes, demonstrating its remarkable selectivity for RGS4.

Target	IC ₅₀	Selectivity vs. RGS4
RGS4	17 nM ^[1]	-
RGS19	140 nM ^[1]	8-fold ^[1]
RGS16	6 μM ^[1]	350-fold ^[1]
RGS8	>60 μM ^[1]	>4500-fold ^[1]
GSK-3β	5 μM ^[1]	-

Notably, **CCG 203769** shows no inhibitory activity against the cysteine protease papain at concentrations up to 100 μM and does not inhibit RGS7, which lacks the cysteine residues present in the RGS domain of other family members.^[1]

Mechanism of Action and Signaling Pathway

CCG 203769 exerts its effects by modulating G-protein signaling pathways. RGS proteins act as GTPase-accelerating proteins (GAPs) for Gα subunits, terminating the signal initiated by G-protein coupled receptors (GPCRs). By inhibiting RGS4, **CCG 203769** prolongs the active, GTP-bound state of Gα subunits, thereby enhancing downstream signaling.



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Figure 1: G-protein signaling pathway and the inhibitory action of **CCG 203769** on RGS4.

Experimental Protocols

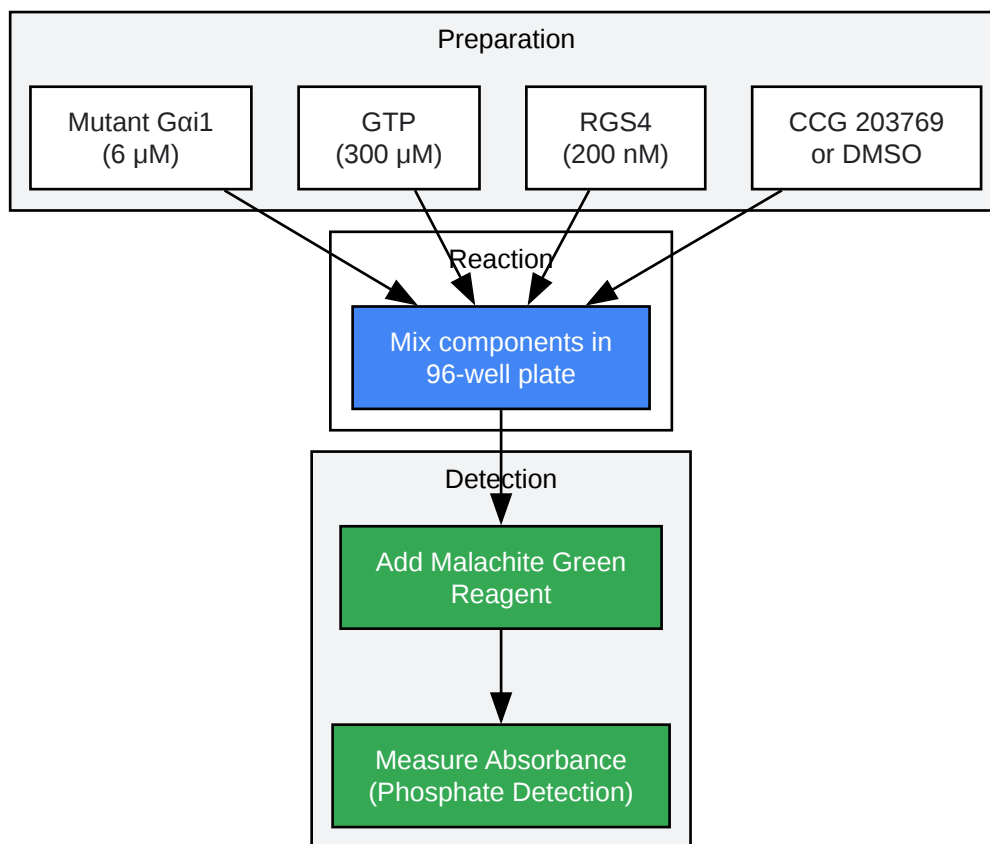
In Vitro: Steady-State GTPase Assay

This assay measures the rate of GTP hydrolysis by a $G\alpha$ subunit in the presence and absence of RGS4 and **CCG 203769**.

Methodology:

- A mutant $G\alpha_{i1}$ (R178M, A326S) that facilitates the release of GDP is used to ensure GTP hydrolysis is the rate-limiting step.[\[1\]](#)
- 6 μM of the mutant $G\alpha_{i1}$ is mixed with 300 μM GTP in a 96-well plate.[\[1\]](#)
- The reaction is carried out in the presence or absence of 200 nM RGS4.[\[1\]](#)
- **CCG 203769** or a DMSO vehicle control is added to the wells containing RGS4.[\[1\]](#)
- All components are diluted in an assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Lubrol, 5 mM MgCl_2 , and 10 $\mu\text{g/mL}$ BSA.[\[1\]](#)

- GTP hydrolysis is measured using a malachite green-based assay to detect the released inorganic phosphate.[1]



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Figure 2: Workflow for the in vitro steady-state GTPase assay.

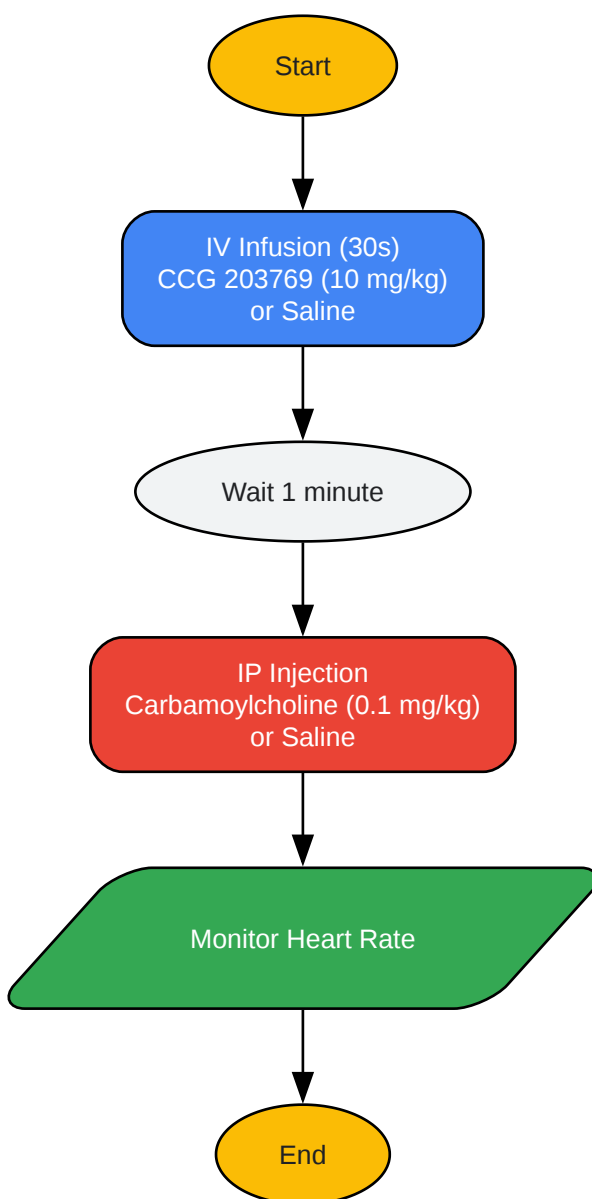
In Vivo: Potentiation of Carbamoylcholine-Mediated Bradycardia in Rats

This experiment assesses the ability of **CCG 203769** to replicate the genetic disruption of RGS4 function in a physiological context.

Methodology:

- Adult Sprague-Dawley rats are used in the study.[1]

- Animals receive an intravenous (i.v.) infusion of **CCG 203769** (10 mg/kg) or a saline control over 30 seconds.[\[1\]](#)
- One minute following the infusion, the rats are administered an intraperitoneal (i.p.) injection of Carbamoylcholine chloride (0.1 mg/kg) or saline.[\[1\]](#)
- Heart rate is monitored to assess the bradycardic effect.[\[1\]](#)
- **CCG 203769** administered prior to carbamoylcholine chloride was observed to significantly potentiate the bradycardic effect.[\[1\]](#)



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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CCG 203769: A Potent and Selective RGS4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2653741#ccg-203769-s-chemical-structure-and-properties]

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